3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde
3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde
Brand Name:
Vulcanchem
CAS No.:
933916-93-9
VCID:
VC21109708
InChI:
InChI=1S/C19H21FN2O2/c1-24-19-7-6-15(14-23)12-16(19)13-21-8-10-22(11-9-21)18-5-3-2-4-17(18)20/h2-7,12,14H,8-11,13H2,1H3
SMILES:
COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=CC=C3F
Molecular Formula:
C19H21FN2O2
Molecular Weight:
328.4 g/mol
3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde
CAS No.: 933916-93-9
Cat. No.: VC21109708
Molecular Formula: C19H21FN2O2
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933916-93-9 |
|---|---|
| Molecular Formula | C19H21FN2O2 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde |
| Standard InChI | InChI=1S/C19H21FN2O2/c1-24-19-7-6-15(14-23)12-16(19)13-21-8-10-22(11-9-21)18-5-3-2-4-17(18)20/h2-7,12,14H,8-11,13H2,1H3 |
| Standard InChI Key | UESWFMZACPWZCK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=CC=C3F |
| Canonical SMILES | COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=CC=C3F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator